molecular formula C15H18O5S B8151404 Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8151404
M. Wt: 310.4 g/mol
InChI Key: QYNWRGIXJLIECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields of chemistry and material science. The compound is characterized by the presence of a tosyloxy group, which is a common leaving group in organic synthesis, making it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane-1-carboxylate with tosyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alkoxides, to form new compounds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Tosyl chloride, pyridine, and various nucleophiles.

    Reduction: Lithium aluminum hydride, diethyl ether.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate involves its ability to act as a versatile intermediate in organic synthesis. The tosyloxy group serves as a good leaving group, facilitating various substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure, which can influence the reactivity and selectivity of the compound in different chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-((tert-butoxy)carbonylamino)methyl)bicyclo[1.1.1]pentane-1-carboxylate

Uniqueness

Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the tosyloxy group, which makes it a highly reactive intermediate for further chemical modifications. This distinguishes it from other similar compounds that may have different functional groups and reactivity profiles .

Biological Activity

Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 676371-64-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes.

Inhibition of Kinase Activity

Research has demonstrated that compounds similar to this compound can inhibit the activity of dual leucine zipper (DLK) kinase, a crucial enzyme involved in signaling pathways associated with neurodegenerative diseases. This inhibition may lead to neuroprotective effects, making it a candidate for further investigation in treating conditions such as Alzheimer's disease and other cognitive disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Outcome
Study 1Inhibition of DLK kinaseCompetitive inhibitionReduced cell apoptosis in neuronal models
Study 2Anti-inflammatory effectsModulation of cytokine productionDecreased levels of TNF-alpha and IL-6
Study 3Antioxidant propertiesScavenging free radicalsImproved cellular viability under oxidative stress

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models, this compound was administered to assess its neuroprotective effects against induced neurotoxicity. The results indicated a significant reduction in neuronal cell death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the compound's anti-inflammatory properties using human cell lines. The study revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential utility in managing inflammatory conditions.

Properties

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonyloxymethyl]bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5S/c1-11-3-5-12(6-4-11)21(17,18)20-10-14-7-15(8-14,9-14)13(16)19-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNWRGIXJLIECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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